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Cat. No.: B12658680 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

branched alkane, 6-Ethyl-2-methyloctane. Aimed at researchers, scientists, and professionals

in the field of drug development and chemical analysis, this document details the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound. Included are detailed experimental protocols and a visual representation of the

general spectroscopic analysis workflow.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that

provides detailed information about the molecular structure of a compound. Below are the

predicted ¹H and ¹³C NMR data for 6-Ethyl-2-methyloctane.

Table 1: Predicted ¹H NMR Data for 6-Ethyl-2-methyloctane
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

0.84 t 6H
CH₃-CH₂- (ethyl

group)

0.86 d 6H (CH₃)₂-CH-

1.15 - 1.35 m 11H
-CH₂- (multiple) and -

CH- (methine)

1.51 m 1H -CH(CH₃)₂

Note: Predicted data is generated from computational models and may vary slightly from

experimental results.

Table 2: Predicted ¹³C NMR Data for 6-Ethyl-2-methyloctane

Chemical Shift (ppm) Carbon Type

11.0 CH₃

22.9 CH₃

25.4 CH₂

28.1 CH

29.4 CH₂

34.0 CH₂

37.1 CH

39.5 CH₂

44.9 CH

Note: Predicted data is generated from computational models and may vary slightly from

experimental results.
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Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the

types of bonds present in the molecule. For alkanes like 6-Ethyl-2-methyloctane, the most

prominent absorptions are due to C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Data for 6-Ethyl-2-methyloctane

Wavenumber (cm⁻¹) Intensity Vibration Type

2950 - 2850 Strong C-H Stretch (alkane)

1465 Medium C-H Bend (methylene)

1375 Medium C-H Bend (methyl)

Mass Spectrometry (MS) Data
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. The resulting mass spectrum provides information

about the molecular weight and fragmentation pattern of the compound. The mass spectrum for

6-Ethyl-2-methyloctane was obtained from the NIST database.[1][2][3]

Table 4: Major Mass Spectrometry Fragments for 6-Ethyl-2-methyloctane

m/z Relative Intensity Possible Fragment

43 100% [C₃H₇]⁺

57 85% [C₄H₉]⁺

71 60% [C₅H₁₁]⁺

85 35% [C₆H₁₃]⁺

113 10% [C₈H₁₇]⁺

127 5% [C₉H₁₉]⁺

156 <1% [M]⁺ (Molecular Ion)
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Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of liquid 6-Ethyl-2-methyloctane is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The

concentration is typically in the range of 1-10 mg/mL.

Instrument Setup: The NMR spectrometer is tuned and locked to the deuterium signal of the

solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

Key parameters include the spectral width, acquisition time, and number of scans.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal-to-noise ratio.

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum.

Phasing and baseline correction are applied to obtain the final spectrum. Chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 6-Ethyl-2-methyloctane, a neat spectrum is

typically acquired. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to

form a thin film.

Instrument Setup: A background spectrum of the empty sample compartment is recorded to

subtract the contributions from atmospheric water and carbon dioxide.

Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample

holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
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Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 6-Ethyl-2-methyloctane is prepared in a volatile

organic solvent (e.g., hexane or dichloromethane).

Instrument Setup: The GC-MS system is configured with an appropriate capillary column

(e.g., a non-polar column like DB-5ms). The GC oven temperature program is set to

separate the components of the sample. The mass spectrometer is set to scan a specific

mass range (e.g., m/z 40-200).

Data Acquisition: A small volume of the prepared sample is injected into the GC inlet. The

sample is vaporized and carried by an inert gas (e.g., helium) through the column, where

separation occurs. As the separated components elute from the column, they enter the mass

spectrometer, where they are ionized and detected.

Data Analysis: The resulting chromatogram shows the separated components as peaks. The

mass spectrum of the peak corresponding to 6-Ethyl-2-methyloctane is analyzed to

determine its fragmentation pattern and confirm its identity by comparison with a spectral

library (e.g., NIST).[1][2][3]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: General Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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